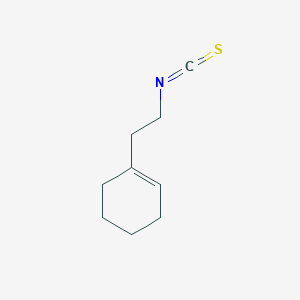
1-(2-Isothiocyanatoethyl)cyclohex-1-ene
Vue d'ensemble
Description
1-(2-Isothiocyanatoethyl)cyclohex-1-ene is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Isothiocyanatoethyl)cyclohex-1-ene, a compound with the CAS number 149488-89-1, is an isothiocyanate derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H11N2S. Its structure features a cyclohexene ring substituted with an isothiocyanate group, which is responsible for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N2S |
| Molecular Weight | 181.26 g/mol |
| CAS Number | 149488-89-1 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that isothiocyanates possess significant antimicrobial properties. A study highlighted that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.
Anticancer Effects
Isothiocyanates are also recognized for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway . This compound has demonstrated efficacy against several cancer cell lines, including breast and prostate cancer.
Case Study:
In a controlled laboratory setting, treatment with this compound resulted in a significant reduction in cell viability of MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines, suggesting its potential as a chemotherapeutic agent .
Insecticidal Activity
The compound has been utilized in agricultural chemistry as a pesticide due to its biological activity against pests. Its efficacy in disrupting the growth and reproduction of certain insect species makes it a candidate for sustainable agricultural practices .
The biological activity of this compound primarily stems from its ability to react with thiol groups in proteins, leading to the modification of target proteins involved in cellular processes. This reactivity can result in:
- Inhibition of Enzymatic Activity: By modifying key enzymes involved in metabolism.
- Induction of Oxidative Stress: Leading to cellular damage and apoptosis in cancer cells.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, studies on related isothiocyanates suggest rapid absorption and metabolism. The compound's lipophilicity may facilitate its penetration into biological membranes, enhancing its bioavailability.
Propriétés
IUPAC Name |
1-(2-isothiocyanatoethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c11-8-10-7-6-9-4-2-1-3-5-9/h4H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCTXFHFSJYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370996 | |
| Record name | 1-(2-Isothiocyanatoethyl)cyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-89-1 | |
| Record name | 1-(2-Isothiocyanatoethyl)cyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















